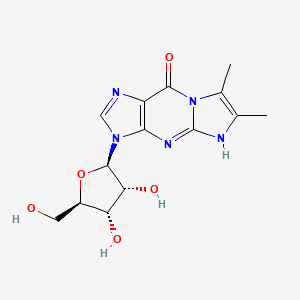

Isowyosine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

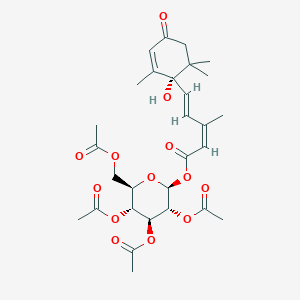

Isowyosine, also known as imG2, is a derivative of wyosine found in transfer RNA (tRNA) of certain archaea. It is a tricyclic imidazopurine derivative located at position 37, adjacent to the anticodon of phenylalanine-specific tRNA. This compound plays a crucial role in stabilizing codon-anticodon pairings during protein synthesis, thereby preventing ribosomal frameshifting .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The biosynthesis of isowyosine involves several enzymatic steps. In archaea, the intermediate compound 4-demethylwyosine (imG-14) undergoes N1-methylation and C7-methylation catalyzed by a bifunctional methyltransferase enzyme, leading to the formation of this compound . The specific enzymes involved in this process are unique to archaea and have no homologs in eukaryotes .

Industrial Production Methods

Currently, there are no industrial production methods for this compound as it is primarily studied in the context of its natural occurrence in tRNA. The focus remains on understanding its biosynthesis and functional role in archaea .

Analyse Des Réactions Chimiques

Types of Reactions

Isowyosine undergoes methylation reactions during its biosynthesis. The key reactions include:

N1-methylation: Addition of a methyl group to the nitrogen atom at position 1 of guanosine.

C7-methylation: Addition of a methyl group to the carbon atom at position 7 of 4-demethylwyosine.

Common Reagents and Conditions

The methylation reactions are catalyzed by specific methyltransferase enzymes. The conditions for these reactions are typically physiological, occurring within the cellular environment of archaea .

Major Products Formed

The major product formed from these reactions is this compound, which can further undergo methylation to form 7-methylwyosine (mimG) in certain archaeal species .

Applications De Recherche Scientifique

Isowyosine and its derivatives have several scientific research applications:

Chemistry: Studying the biosynthesis pathways of wyosine derivatives helps in understanding complex enzymatic reactions and the evolution of tRNA modifications

Biology: This compound plays a critical role in maintaining the stability of codon-anticodon interactions during protein synthesis, which is essential for accurate translation of genetic information

Medicine: Understanding the role of this compound in tRNA can provide insights into the mechanisms of genetic diseases caused by errors in protein synthesis

Industry: While industrial applications are limited, the study of this compound can contribute to the development of biotechnological tools for genetic engineering and synthetic biology

Mécanisme D'action

Isowyosine exerts its effects by stabilizing the codon-anticodon pairings in the ribosomal decoding site. This stabilization prevents ribosomal frameshifting, ensuring accurate translation of the genetic code into proteins. The molecular targets involved in this process are the tRNA and the ribosome .

Comparaison Avec Des Composés Similaires

Isowyosine is unique among wyosine derivatives due to its specific methylation pattern. Similar compounds include:

Wyosine (imG): A precursor in the biosynthesis of this compound.

Wybutosine (yW): Found in eukaryotic tRNA, formed through a different biosynthetic pathway.

7-Methylwyosine (mimG): A further methylated derivative of this compound found in certain archaea

This compound’s uniqueness lies in its specific enzymatic synthesis and its role in archaea, which distinguishes it from other wyosine derivatives found in eukaryotes .

Propriétés

Formule moléculaire |

C14H17N5O5 |

|---|---|

Poids moléculaire |

335.32 g/mol |

Nom IUPAC |

3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,7-dimethyl-5H-imidazo[1,2-a]purin-9-one |

InChI |

InChI=1S/C14H17N5O5/c1-5-6(2)19-12(23)8-11(17-14(19)16-5)18(4-15-8)13-10(22)9(21)7(3-20)24-13/h4,7,9-10,13,20-22H,3H2,1-2H3,(H,16,17)/t7-,9-,10-,13-/m1/s1 |

Clé InChI |

BINGDNLMMYSZFR-QYVSTXNMSA-N |

SMILES isomérique |

CC1=C(N2C(=O)C3=C(N=C2N1)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)C |

SMILES canonique |

CC1=C(N2C(=O)C3=C(N=C2N1)N(C=N3)C4C(C(C(O4)CO)O)O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxylatobutan-2-yl]-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13420957.png)

![3-Nitro-2-[3-(trifluoromethyl)anilino]benzoic acid](/img/structure/B13420976.png)

![2-[(3-Fluoropyridin-2-yl)amino]ethanol](/img/structure/B13420993.png)